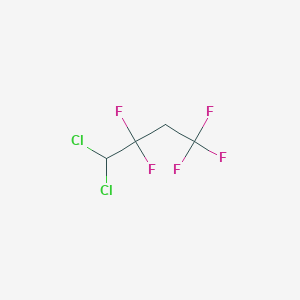
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
描述
4,4-Dichloro-1,1,1,3,3-pentafluorobutane is a useful research compound. Its molecular formula is C4H3Cl2F5 and its molecular weight is 216.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,4-Dichloro-1,1,1,3,3-pentafluorobutane (also known as HCFC-244bb) is a fluorinated compound with significant applications in various industrial sectors, particularly in refrigeration and as a solvent. Understanding its biological activity is crucial for assessing its safety and environmental impact.
The compound's structure features multiple fluorine atoms which contribute to its unique chemical behavior. The presence of chlorine atoms further modifies its reactivity and potential biological interactions.
Biological Activity Overview
Research on this compound has primarily focused on its toxicity and ecological effects. The biological activity can be categorized into several areas:
- Toxicity Studies : Toxicological assessments have indicated that exposure to high concentrations may lead to adverse health effects. For example, studies have shown that inhalation exposure at levels around 20,000 ppm resulted in reduced weight gain and elevated cholesterol levels in animal models .
- Genotoxicity : In vitro studies have produced mixed results regarding genotoxicity. While some assays indicated potential mutagenic effects, in vivo studies did not demonstrate significant genotoxicity under similar exposure conditions .
- Reproductive and Developmental Toxicity : Research indicates a no-observed-effect level (NOEL) for reproductive toxicity at 8,000 ppm during inhalation studies in rats. However, higher concentrations led to observable maternal toxicity and developmental issues in offspring .
Case Studies
Several case studies provide insight into the biological implications of this compound:
- Inhalation Toxicity Study : A two-generation study involving rats exposed to various concentrations revealed that while low concentrations were tolerated well, higher concentrations resulted in reduced litter sizes and developmental delays .
- Human Exposure Assessment : Controlled exposure studies on human subjects showed no immediate adverse effects at concentrations up to 1,000 ppm. However, prolonged exposure at higher levels raised concerns about respiratory irritation and metabolic changes .
Data Table: Summary of Toxicological Findings
The biological activity of this compound is influenced by its chemical structure. The fluorinated carbon backbone contributes to its stability and resistance to degradation. The chlorine substituents may interact with biological systems through various mechanisms:
- Metabolic Pathways : The compound's metabolism may involve oxidative pathways leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Cellular Interactions : Studies suggest potential interactions with cellular receptors or enzymes that could alter normal physiological functions.
Environmental Considerations
The environmental impact of this compound is also a concern due to its persistence and potential bioaccumulation. Regulatory assessments are ongoing to evaluate its long-term ecological effects.
属性
IUPAC Name |
4,4-dichloro-1,1,1,3,3-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQXWMMSDACQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663081 | |
| Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70566-51-7 | |
| Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















